molecular formula C13H16O2 B2852404 trans-2-Phenylcyclohexanecarboxylic acid CAS No. 24905-75-7

trans-2-Phenylcyclohexanecarboxylic acid

Cat. No.: B2852404
CAS No.: 24905-75-7
M. Wt: 204.269
InChI Key: BTERYDAAQMJMTD-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Phenylcyclohexanecarboxylic acid: is a cyclic carboxylic acid containing a phenyl substituent on the cyclohexane ring. This compound is known for its rigid structure, which makes it a valuable analogue in scientific research, particularly in mimicking constrained forms of amino acids with rigidly positioned aromatic side chains.

Scientific Research Applications

Chemistry

  • Used as a model compound to study the effects of rigid aromatic side chains in chemical reactions.
  • Serves as a precursor in the synthesis of more complex organic molecules.

Biology

  • Acts as a constrained analogue of phenylalanine, useful in studying protein structure and function.

Medicine

  • Investigated for its potential use in drug development, particularly in designing drugs with specific structural constraints.

Industry

  • Utilized in the production of specialty chemicals and materials that require rigid molecular structures.

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclohexanecarboxylic acid in chemical reactions often involves the carboxyl group. This group can act as a weak acid, donating a proton and forming a carboxylate anion . This anion can then participate in various reactions, such as nucleophilic acyl substitution .

Safety and Hazards

While specific safety data for trans-2-Phenylcyclohexanecarboxylic acid was not found, general safety measures for handling carboxylic acids should be followed. These include avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

Future Directions

Future research directions could involve exploring new synthesis methods and applications for trans-2-Phenylcyclohexanecarboxylic acid. For instance, the development of more efficient and environmentally friendly catalytic processes for the hydrogenation of carboxylic acids is a topic of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Material: The synthesis of trans-2-Phenylcyclohexanecarboxylic acid typically begins with cyclohexanone.

    Grignard Reaction: Cyclohexanone undergoes a Grignard reaction with phenylmagnesium bromide to form 2-phenylcyclohexanol.

    Oxidation: The 2-phenylcyclohexanol is then oxidized to 2-phenylcyclohexanone.

    Carboxylation: Finally, the 2-phenylcyclohexanone is subjected to carboxylation to yield this compound.

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-Phenylcyclohexanecarboxylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces esters, amides, or other substituted carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Phenylcyclopropanecarboxylic acid: Another cyclic carboxylic acid with a phenyl substituent, but with a smaller cyclopropane ring.

    Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups on a cyclopropane ring.

    1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but with different positioning of the phenyl group.

Uniqueness: : trans-2-Phenylcyclohexanecarboxylic acid is unique due to its larger cyclohexane ring, which provides a different spatial arrangement and rigidity compared to smaller ring analogues. This makes it particularly useful in studies requiring constrained aromatic side chains .

Properties

IUPAC Name

(1R,2R)-2-phenylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERYDAAQMJMTD-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24905-75-7
Record name rac-(1R,2R)-2-phenylcyclohexane-1-carboxylic acid
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